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CAS No.: 24316-35-6

Cat. No.: B3254692

Get Quote

Introduction & Analytical Context
10H-phenothiazin-2-ol (also known as 2-hydroxyphenothiazine) is a critical hydroxylated

derivative of the phenothiazine core, frequently encountered as a phase I metabolite of

phenothiazine-based antipsychotics and as a synthetic intermediate in materials science[1].

Accurately characterizing its structure via mass spectrometry (MS) requires a deep

understanding of its gas-phase thermodynamic behavior.

Because the molecule contains an electron-rich thiazine ring coupled with a phenolic hydroxyl

group, its fragmentation is highly dependent on the ionization energy and the technique

applied. This guide provides an objective performance comparison between Gas

Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid

Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS),

supported by mechanistic insights into its fragmentation pathways[2][3].
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When selecting an analytical platform for 10H-phenothiazin-2-ol, researchers must balance

the need for spectral library matching against the preservation of the molecular ion.

Table 1: Performance Comparison of MS Platforms for
10H-phenothiazin-2-ol

Parameter GC-EI-MS (70 eV)
LC-ESI-HRMS/MS
(CID)

Analytical
Consequence

Ionization Mode
Hard (Electron

Impact)
Soft (Electrospray)

EI yields extensive

fragmentation; ESI

preserves the intact

precursor.

Primary Ion Species
Radical Cation (M

) m/z 215.04

Protonated Molecule

([M+H]

) m/z 216.048

Dictates downstream

fragmentation rules

(even-electron vs.

odd-electron).

Derivatization
Required (e.g.,

BSTFA/TMCS)
Not Required

Un-derivatized 10H-

phenothiazin-2-ol

exhibits severe peak

tailing and thermal

degradation in GC.

Sensitivity (LOD) ~10–50 ng/mL ~0.1–1 ng/mL

LC-ESI-MS/MS is

vastly superior for low-

abundance biological

matrices.

Structural Elucidation
Relies on NIST library

matching

Relies on high-

resolution mass defect

filtering

HRMS provides exact

elemental

compositions for

unknown metabolites.

Scientist's Insight (Causality): We strongly recommend LC-ESI-HRMS/MS for quantitative and

structural workflows. The phenolic hydroxyl group of 10H-phenothiazin-2-ol makes it thermally

labile. In GC-MS, without silylation, the active -OH group interacts with the silanol groups of the
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GC column liner, leading to poor recovery. LC-ESI-MS bypasses this thermal bottleneck

entirely while providing superior sensitivity[4].

Mechanistic Fragmentation Pathways (ESI-CID)
Understanding the causality behind bond cleavage is essential for structural elucidation. In

positive ESI mode, 10H-phenothiazin-2-ol yields a stable [M+H]

precursor at m/z 216.048. The fragmentation is driven by charge localization on the
heteroatoms (Nitrogen and Sulfur) and the hydroxyl group[2][5].

Loss of Water (-18 Da): Protonation at the hydroxyl oxygen creates an excellent leaving

group (-OH

). The expulsion of neutral H

O yields a highly conjugated, resonance-stabilized product ion at m/z 198.037.

Loss of Hydroxyl Radical (-17 Da): A competing, albeit less thermodynamically favored

pathway in even-electron systems, is the loss of a •OH radical to form the radical cation at

m/z 199.045. This m/z 199 ion is a universal hallmark of the bare phenothiazine core[6].

Thiazine Ring Cleavage (Loss of Sulfur, -32 Da): Following the loss of water, the m/z 198 ion

undergoes heterocyclic ring contraction. The extrusion of elemental sulfur yields a stable

carbazole-like cation at m/z 166.065.

Loss of Carbon Monoxide (-28 Da): Characteristic of phenolic systems in the gas phase, the

m/z 198 ion can undergo a skeletal rearrangement to expel neutral CO, yielding an ion at

m/z 170.042[5].

Table 2: High-Resolution MS/MS Fragment Assignments
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Measured m/z
Theoretical
m/z

Mass Error
(ppm)

Elemental
Composition

Neutral Loss

216.0483 216.0483 0.0

[C

H

NOS]

None (Precursor)

199.0456 199.0456 < 1.0

[C

H

NS]

•OH (17 Da)

198.0377 198.0377 < 1.0

[C

H

NS]

H

O (18 Da)

170.0428 170.0428 < 2.0

[C

H

N]

H

O + CO (46 Da)

166.0656 166.0656 < 2.0

[C

H

N]

H

O + S (50 Da)
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Fig 1: ESI-CID-MS/MS fragmentation pathways of 10H-phenothiazin-2-ol.
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Self-Validating Experimental Protocol: LC-ESI-
HRMS/MS
To ensure reproducibility and scientific integrity, the following protocol incorporates internal

system suitability testing (SST) to self-validate the analytical run.

Step 1: Sample Preparation & Internal Standardization

Spike 100 µL of the sample (e.g., microsomal incubation or synthetic mixture) with 10 µL of

Phenothiazine-d10 (1 µg/mL) as the internal standard (IS).

Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and

quench reactions.

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

Column: C18 superficially porous particle (SPP) column (2.1 x 100 mm, 2.7 µm).

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B hold for 1 min, linear ramp to 95% B over 6 mins, hold at 95% B for 2 mins,

re-equilibrate at 5% B for 3 mins. Flow rate: 0.4 mL/min.

Step 3: HRMS/MS Acquisition Parameters (Q-TOF or Orbitrap)

Ionization: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.5 kV.

Desolvation Temperature: 350°C.

MS1 Scan Range:m/z 100–500 (Resolution: ≥ 70,000 at m/z 200).
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MS2 (CID) Collision Energy: Stepped normalized collision energy (NCE) at 20, 35, and 50

eV to capture both fragile (H

O) and stable (S, CO) neutral losses.

Step 4: Self-Validation Criteria (Data Acceptance)

Mass Accuracy Check: The precursor ion (m/z 216.0483) and IS must exhibit a mass error of

≤ 5 ppm. If > 5 ppm, the instrument requires mass calibration.

Retention Time Drift: The RT of the IS must not deviate by more than ±0.1 minutes across

the batch.

Blank Verification: The extracted ion chromatogram (EIC) of the blank must show a signal-to-

noise ratio (S/N) < 3 at the target retention time to rule out carryover.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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